molecular formula C7H2BrFN2O2 B3231591 3-Bromo-2-fluoro-5-nitrobenzonitrile CAS No. 1326714-50-4

3-Bromo-2-fluoro-5-nitrobenzonitrile

Cat. No.: B3231591
CAS No.: 1326714-50-4
M. Wt: 245.01 g/mol
InChI Key: BWPPPVZYKMSWJW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-2-fluoro-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPPVZYKMSWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitrobenzonitrile typically involves the nitration of 3-bromo-2-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 3-Bromo-2-fluorobenzonitrile

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid (HCl).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 3-bromo-2-fluoro-5-aminobenzonitrile.

    Substituted Derivatives: Nucleophilic substitution reactions produce various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-fluoro-5-nitrobenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-nitrobenzonitrile depends on its application. In biochemical studies, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups (nitro and cyano) and halogens (bromine and fluorine) influences its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with this compound but differ in substituent type, position, or functional groups:

Table 1: Structural Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1326714-50-4 C₇H₂BrFN₂O₂ 259.01 Br (3), F (2), NO₂ (5), CN (1)
3-Bromo-5-fluoro-4-nitrobenzotrifluoride 1310914-30-7 C₇H₂BrF₄NO₂ 287.99 Br (3), F (5), NO₂ (4), CF₃ (1)
3-Bromo-5-fluoro-2-methoxybenzonitrile 1260022-38-5 C₈H₅BrFNO 230.03 Br (3), F (5), OCH₃ (2), CN (1)
3-Bromo-5-fluoro-2-nitrobenzoic acid 116529-61-4 C₇H₃BrFNO₄ 264.01 Br (3), F (5), NO₂ (2), COOH (1)
Key Observations:

Replacing the nitrile with a carboxylic acid group (3-bromo-5-fluoro-2-nitrobenzoic acid, CAS 116529-61-4) increases polarity, favoring aqueous solubility but reducing stability under acidic conditions .

Electronic Effects :

  • The methoxy group in 3-bromo-5-fluoro-2-methoxybenzonitrile (CAS 1260022-38-5) is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This difference impacts electrophilic substitution patterns and reaction kinetics .

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties
Property This compound 3-Bromo-5-fluoro-4-nitrobenzotrifluoride 3-Bromo-5-fluoro-2-methoxybenzonitrile
Hydrogen Bond Acceptors 5 (NO₂, CN, F) 6 (NO₂, CF₃, F) 4 (CN, OCH₃, F)
Lipophilicity (XLOGP3) ~2.1 (estimated) ~3.5 (CF₃ increases logP) ~1.8 (OCH₃ reduces logP)
Solubility Low in water; soluble in DMSO, DMF Very low in water; soluble in THF Moderate in polar aprotic solvents
Reactivity Nitro group facilitates reduction; bromine enables cross-coupling CF₃ stabilizes intermediates in fluorination Methoxy group directs electrophilic substitution
Key Findings:
  • Solubility : The trifluoromethyl derivative exhibits the lowest aqueous solubility due to increased hydrophobicity, while the methoxy analogue shows moderate solubility in polar solvents .
  • Reactivity : The nitro group in the target compound enhances susceptibility to reduction reactions, making it valuable in synthesizing amines or heterocycles. In contrast, the trifluoromethyl group in CAS 1310914-30-7 is inert under most conditions but useful in fluorination reactions .

Biological Activity

3-Bromo-2-fluoro-5-nitrobenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity based on available literature, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₃BrF N₂O₂
Molecular Weight: 220.01 g/mol
CAS Number: 610764-96-0

The compound features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position. This arrangement of electron-withdrawing groups enhances the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar benzonitrile derivatives have shown the ability to inhibit enzymes involved in cellular detoxification processes. The presence of electron-withdrawing groups like bromine and nitro enhances this inhibitory potential by stabilizing transition states during enzymatic reactions.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of reactive functional groups, allowing it to interact with various biological molecules, including proteins and nucleic acids.
  • Pharmacokinetic Properties : Predicted pharmacokinetic studies suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating potential central nervous system effects.

Antimicrobial Properties

Nitro-substituted compounds are often explored for their antimicrobial activities. Preliminary data suggest that this compound may possess antibacterial and antifungal properties, similar to other compounds in its class. The presence of bromine may enhance lipophilicity, affecting its interaction with microbial membranes.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
4-Bromo-2-fluoro-5-nitrobenzonitrileC₇H₃BrF N₂O₂Similar structure; used in pharmaceutical synthesis
3-Bromo-4-nitrobenzonitrileC₇H₃BrN₂O₂Exhibits significant enzyme inhibition properties
2-Fluoro-5-nitrobenzonitrileC₇H₄FN₂O₂Known for its role as a molecular scaffold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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